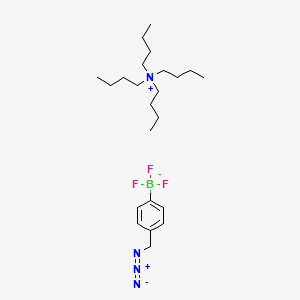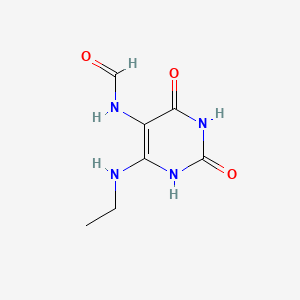
Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and versatility in various chemical reactions, making them valuable in synthetic chemistry . This compound, in particular, features a trifluoroborate group attached to a phenyl ring with an azidomethyl substituent, and it is paired with a tetrabutylammonium cation.
Preparation Methods
The preparation of tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate typically involves the reaction of 4-(azidomethyl)phenylboronic acid with tetrabutylammonium trifluoroborate. The synthetic route can be summarized as follows:
Synthesis of 4-(azidomethyl)phenylboronic acid: This intermediate is prepared by reacting 4-(bromomethyl)phenylboronic acid with sodium azide in the presence of a suitable solvent.
Formation of this compound: The 4-(azidomethyl)phenylboronic acid is then treated with tetrabutylammonium trifluoroborate under appropriate conditions to yield the desired product.
Chemical Reactions Analysis
Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Cross-Coupling Reactions: The trifluoroborate group can engage in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common reagents and conditions for these reactions include palladium catalysts for cross-coupling reactions and copper catalysts for cycloaddition reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling and cycloaddition reactions.
Biology: The compound can be used to introduce azide groups into biomolecules, facilitating bioorthogonal labeling and click chemistry applications.
Mechanism of Action
The mechanism of action of tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the azidomethyl and trifluoroborate groups. The azidomethyl group can undergo nucleophilic substitution and cycloaddition reactions, while the trifluoroborate group can engage in cross-coupling reactions. These reactions enable the compound to act as a versatile intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate can be compared with other similar compounds, such as:
Potassium 4-(azidomethyl)phenyl trifluoroborate: Similar in structure but with a potassium cation instead of tetrabutylammonium.
Tetrabutylammonium phenyl trifluoroborate: Lacks the azidomethyl group, making it less versatile in certain reactions.
Tetrabutylammonium 4-(bromomethyl)phenyl trifluoroborate: Contains a bromomethyl group instead of an azidomethyl group, leading to different reactivity.
The uniqueness of this compound lies in its combination of the azidomethyl and trifluoroborate groups, which provide a wide range of reactivity and applications in synthetic chemistry.
Properties
IUPAC Name |
[4-(azidomethyl)phenyl]-trifluoroboranuide;tetrabutylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H6BF3N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-8(10,11)7-3-1-6(2-4-7)5-13-14-12/h5-16H2,1-4H3;1-4H,5H2/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCGMEQUAGGHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CN=[N+]=[N-])(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42BF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-hydroxyethyl)-N'-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}urea](/img/structure/B8017187.png)



![2-{[(Methylanilino)carbothioyl]sulfanyl}propanoic acid](/img/structure/B8017205.png)
![6-[(Carboxymethyl)sulfanyl]-2-pyridinecarboxylic acid](/img/structure/B8017212.png)


![2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile](/img/structure/B8017229.png)



![cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B8017263.png)

